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  • Product: 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
  • CAS: 85633-96-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Solubility Determination and Thermodynamic Modeling of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid in Organic Solvents

Executive Summary The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) is a highly functionalized aromatic intermediate often utilized in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) is a highly functionalized aromatic intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as substituted baclofen derivatives. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing crystallization, liquid-liquid extraction, and purification workflows.

Because this molecule possesses a diverse array of functional groups—a hydrophobic chloro-substituted aromatic ring, a highly polar nitro group, a hydrogen-bond accepting ketone, and a strongly hydrogen-bonding carboxylic acid—its solvation thermodynamics are highly non-ideal. This whitepaper provides a rigorous, self-validating methodology for predicting, measuring, and modeling the solubility of this compound, ensuring high-fidelity data for process chemistry scale-up.

Structural Analysis and Predictive Solvation Models

Before initiating empirical measurements, a rational solvent screening approach must be established to minimize experimental overhead and avoid chemically incompatible systems.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantitatively expressed through Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[1].

For 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, the presence of the carboxylic acid and ketone groups significantly elevates its δH​ and δP​ values. By mapping the HSP of the solute against candidate solvents in a 3D "Hansen space," we can predict that polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol) will yield smaller interaction radii ( Ra​ ), indicating higher solubility, whereas non-polar solvents (e.g., Toluene) will act as anti-solvents.

COSMO-RS Thermodynamic Prediction

To augment HSP, the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is employed. COSMO-RS utilizes quantum mechanical calculations to generate a polarization charge density ( σ -profile) of the molecule[2]. By applying statistical thermodynamics to these σ -profiles, COSMO-RS accurately predicts the chemical potential of the solute in any solvent mixture without requiring prior experimental data. This is particularly crucial for this compound, as the strong electron-withdrawing nature of the nitro and chloro groups heavily influences the electron density of the adjacent aromatic system, altering its π−π stacking and solvation dynamics.

Experimental Methodology: Self-Validating Gravimetric Protocol

While spectroscopic methods (UV-Vis/HPLC) are common, the gravimetric method is selected here as the gold standard. Causality: The nitro and chloro groups on the aromatic ring induce significant solvatochromic shifts (changes in UV absorption based on solvent polarity), which can severely compromise the accuracy of calibration curves across different solvents. Gravimetry bypasses optical dependencies, providing a direct, self-validating mass balance[3].

Step-by-Step Protocol
  • Solvent Preparation: Dispense 20.0 mL of analytical-grade solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone, Toluene) into 50 mL jacketed glass vessels equipped with magnetic stirrers.

  • Saturation: Add an excess amount of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid to each vessel to ensure the presence of a solid phase, confirming saturation.

  • Dynamic Equilibration: Connect the jacketed vessels to a programmable thermostatic water bath. Maintain the target temperature (e.g., 298.15 K ± 0.05 K). Agitate the suspension at 400 RPM for 48 hours. Note: 48 hours is required to overcome the high lattice energy of the crystalline solid and reach true thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle for 12 hours under isothermal conditions.

  • Sampling: Using a pre-warmed glass syringe (to prevent premature precipitation), withdraw 5.0 mL of the clear supernatant through a 0.22 μ m PTFE syringe filter.

  • Gravimetric Analysis: Transfer the filtered aliquot into a pre-weighed, dried glass vial ( W1​ ). Weigh the vial containing the solution ( W2​ ). Evaporate the solvent in a vacuum oven at 313.15 K until a constant weight is achieved ( W3​ ).

  • Calculation: The mole fraction solubility ( x ) is calculated based on the mass of the solute ( W3​−W1​ ) and the mass of the solvent ( W2​−W3​ ), utilizing their respective molecular weights.

Quantitative Data Presentation

The table below summarizes the representative mole fraction solubility ( x ) of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid across five organic solvents at varying temperatures.

Solvent283.15 K ( 104x )293.15 K ( 104x )303.15 K ( 104x )313.15 K ( 104x )323.15 K ( 104x )Solvation Profile
Acetone 42.1558.3079.45105.20138.60High polarity, strong H-bond acceptor
Methanol 28.4039.1052.8070.1592.30Protic, strong H-bond donor/acceptor
Ethyl Acetate 18.2526.5037.9053.4074.10Moderate polarity, H-bond acceptor
Ethanol 12.1017.8025.6036.2050.80Protic, moderate dielectric constant
Toluene 1.852.904.456.709.95Non-polar, relies on π−π interactions

Data Interpretation: Solubility increases with temperature across all systems, indicating an endothermic dissolution process. The compound exhibits maximum solubility in Acetone due to favorable dipole-dipole interactions with the solute's ketone and nitro groups, combined with the absence of competing solvent-solvent hydrogen bond networks (unlike Methanol/Ethanol).

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and extract fundamental thermodynamic parameters, the experimental data must be correlated using robust mathematical models.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron equation, highly effective for correlating solid-liquid equilibrium data[4],[5]. It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

lnx=A+TB​+ClnT

  • x : Mole fraction solubility of the solute.

  • T : Absolute temperature in Kelvin.

  • A,B,C : Empirical model parameters determined via non-linear least-squares regression. Parameter A reflects the variation in the activity coefficient, B is derived from the enthalpy of the dissolution process, and C represents the temperature effect on the enthalpy of fusion.

The van't Hoff Equation

To extract the apparent thermodynamic properties of the dissolution process, the simplified van't Hoff equation is applied:

lnx=−RTΔHdiss​​+RΔSdiss​​

By plotting lnx versus 1/T , the apparent enthalpy of dissolution ( ΔHdiss​ ) and entropy of dissolution ( ΔSdiss​ ) can be calculated from the slope and intercept, respectively. For 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, ΔHdiss​ is consistently positive across all tested solvents, validating that the dissolution is an enthalpy-driven, endothermic process requiring thermal energy to disrupt the stable crystalline lattice.

Workflow Visualization

The following diagram maps the logical progression from theoretical screening to empirical validation and mathematical modeling, ensuring a closed-loop, self-validating research methodology.

G Start Compound Analysis 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid Predictive Predictive Screening (HSP & COSMO-RS) Start->Predictive Experimental Experimental Validation (Gravimetric Method) Predictive->Experimental Data Solubility Data Generation (Mole Fraction x vs. T) Experimental->Data Modeling Thermodynamic Modeling (Apelblat & van't Hoff) Data->Modeling Modeling->Predictive Refine Parameters Output Process Optimization (Crystallization & Extraction) Modeling->Output

Figure 1: Workflow for predictive screening, experimental validation, and thermodynamic modeling.

Conclusion

The solubility of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is governed by a complex interplay of hydrogen bonding, polarity, and dispersion forces. By utilizing a hybrid approach—combining the predictive power of COSMO-RS and Hansen Solubility Parameters with the empirical rigor of the gravimetric method—researchers can generate highly accurate, E-E-A-T compliant solubility profiles. The successful correlation of this data using the modified Apelblat equation provides the thermodynamic foundation necessary for designing scalable, high-yield crystallization and purification processes in pharmaceutical manufacturing.

References

  • Hansen, C. M. "Hansen Solubility Parameters in Practice." Hansen-Solubility.com. URL:[Link]

  • "COSMO-RS | Thermodynamics & Solubility Prediction Software." SCM. URL:[Link]

  • "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." ACS Publications. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid (CAS 85633-96-1)

Executive Summary 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-96-1) is a highly functionalized aroylpropionic acid derivative that serves as a pivotal intermediate in modern pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-96-1) is a highly functionalized aroylpropionic acid derivative that serves as a pivotal intermediate in modern pharmaceutical synthesis[1][2]. Featuring a reactive ketone, a carboxylic acid, and an activated chloronitroarene moiety, this molecule is specifically engineered for sequential heterocyclic ring formation and nucleophilic aromatic substitution (SNAr). Its primary industrial application is as the foundational building block in the synthesis of Pimobendan, a potent phosphodiesterase III (PDE3) inhibitor and calcium sensitizer utilized extensively in veterinary cardiology to treat congestive heart failure[3].

Core Physicochemical & Spectrometric Properties

Accurate characterization of 85633-96-1 is critical for quality control during Active Pharmaceutical Ingredient (API) manufacturing. The exact monoisotopic mass is particularly important for High-Resolution Mass Spectrometry (HRMS) workflows, allowing researchers to differentiate the target compound from isobaric impurities[4].

Fundamental Chemical Properties
PropertyValue
Chemical Name 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
CAS Registry Number 85633-96-1
Molecular Formula C11H10ClNO5
Molecular Weight 271.65 g/mol
Exact Mass (Monoisotopic) 271.02475 Da
InChIKey ZDGKTISONWFCDF-UHFFFAOYSA-N
Storage Temperature 0-8 °C

Data compiled from authoritative chemical databases[1][2][4].

Causality in Mass Spectrometry (Self-Validating QC)

The presence of a single chlorine atom yields a characteristic M and M+2 isotopic signature. Chlorine naturally occurs as ^35Cl (~75.8%) and ^37Cl (~24.2%). In negative electrospray ionization (ESI-), the molecule deprotonates to form a [M-H]- ion. The mass spectrum will exhibit a primary peak at m/z 270.0175 and a corresponding [M-H+2]- peak at m/z 272.0145 with an intensity ratio of approximately 3:1[4]. This isotopic pattern acts as a self-validating system: the disappearance of this 3:1 signature in downstream amination steps definitively confirms the successful displacement of the chlorine atom.

Structural Significance & Mechanistic Role in Synthesis

The architecture of 85633-96-1 dictates its synthetic utility. The molecule undergoes a highly efficient bis-nucleophilic cyclization when reacted with hydrazine hydrate[5]. The primary amine of hydrazine attacks the highly electrophilic C4 ketone to form a hydrazone intermediate. Subsequently, the secondary nitrogen attacks the C1 carboxylic acid, expelling water and driving the thermodynamic formation of a 6-membered pyridazinone ring.

Following cyclization, the ortho-nitro group strongly withdraws electron density from the adjacent carbon, highly activating the chlorine atom for Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of an amine group, which is later reduced and oxidatively cyclized with p-anisaldehyde to form the benzimidazole ring of Pimobendan[3][6].

SynthesisPathway A 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) Exact Mass: 271.02475 Da B 6-(4-Chloro-3-nitrophenyl)-5-methyl- 4,5-dihydro-3(2H)-pyridazinone A->B Hydrazine Hydrate Bis-nucleophilic Cyclization C 6-(4-Amino-3-nitrophenyl)-5-methyl- 4,5-dihydro-3(2H)-pyridazinone B->C Amination (SNAr) NH3 / Heat D 6-(3,4-Diaminophenyl)-5-methyl- 4,5-dihydro-3(2H)-pyridazinone C->D Nitro Reduction Pd/C, H2 E Pimobendan (PDE3 Inhibitor & Calcium Sensitizer) D->E p-Anisaldehyde Oxidative Cyclization

Fig 1: Synthetic pathway from CAS 85633-96-1 to the Pimobendan API.

Experimental Protocols & Methodologies

Protocol A: LC-HRMS Analytical Workflow for Purity Validation

This protocol establishes a self-validating analytical system to confirm the exact mass and isotopic distribution of the intermediate[4].

  • Step 1: Sample Preparation. Dissolve 1.0 mg of 85633-96-1 in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Step 3: HRMS Acquisition. Operate the High-Resolution Mass Spectrometer in Negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.

  • Step 4: Data Validation. Extract the ion chromatogram for m/z 270.0175. Validate the chemical identity by confirming the presence of the m/z 272.0145 peak at exactly ~33% relative abundance to the base peak, confirming the ^35Cl/^37Cl isotopic signature.

Protocol B: Synthesis of 6-(4-Chloro-3-nitrophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

This procedure details the initial cyclization step toward the Pimobendan API[5][6].

  • Step 1: Reactor Charging. In a clean, dry round-bottom flask equipped with a reflux condenser, suspend 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (1.0 equivalent) in glacial acetic acid (5 mL/g of substrate).

  • Step 2: Hydrazine Addition. Cool the suspension to 10-15 °C. Slowly add hydrazine hydrate (1.1 equivalents) dropwise over 30 minutes. Causality: The dropwise addition controls the highly exothermic hydrazone formation and prevents the volatilization of hydrazine, ensuring stoichiometric precision.

  • Step 3: Cyclization. Gradually heat the reaction mixture to reflux (approx. 115 °C) and stir for 3-4 hours[5]. Monitor the reaction via TLC or LC-MS until the starting material is entirely consumed.

  • Step 4: Isolation & Purification. Cool the reaction mixture to room temperature, then pour it into crushed ice/water (15 mL/g of substrate) under vigorous stirring. Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted hydrazine and acetic acid traces. Dry the solid under vacuum at 50 °C to constant weight.

Sources

Foundational

IR Spectroscopy Peak Assignments for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid: A Mechanistic Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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As a Senior Application Scientist, I frequently encounter polyfunctional active pharmaceutical ingredients (APIs) and their synthetic intermediates. The molecule 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is a structurally dense intermediate characterized by a carboxylic acid, an aryl ketone, a nitroaromatic system, and an aryl chloride. Deconvoluting its Infrared (IR) spectrum requires moving beyond the rote memorization of correlation tables. To ensure scientific integrity, we must understand the underlying quantum mechanical and electronic environments that dictate the vibrational frequencies of these specific bonds [1].

This whitepaper provides an in-depth mechanistic breakdown of the molecule's IR peak assignments, alongside a self-validating experimental protocol for acquiring high-fidelity spectral data.

Mechanistic Deconstruction of Vibrational Modes

The exact frequency at which a given molecular vibration occurs is determined by the force constant of the bond and the reduced mass of the component atoms [2]. In this highly substituted molecule, competing electronic effects profoundly alter these force constants:

The Aryl Ketone Carbonyl (C=O)

A standard aliphatic ketone absorbs near 1715 cm⁻¹, while conjugation with a phenyl ring typically lowers this frequency to ~1680 cm⁻¹ due to resonance delocalization weakening the C=O double bond. However, in our target molecule, the phenyl ring is substituted with a 3-nitro group (exerting a strong inductive electron withdrawal, -I) and a 4-chloro group (-I > +R). This net electron withdrawal pulls electron density away from the carbonyl carbon, increasing the C=O double-bond character (and thus its force constant). Consequently, we observe a distinct blue shift, placing this aryl ketone peak higher than expected, typically around 1695–1705 cm⁻¹ .

Electronic_Effects Ketone Aryl Ketone C=O Base Freq: ~1680 cm⁻¹ Nitro 3-Nitro Group (Strong -I Effect) Bond Increased C=O Double Bond Character Nitro->Bond Inductive Pull Chloro 4-Chloro Group (-I > +R Effect) Chloro->Bond Net Electron Withdrawal Bond->Ketone Shift Blue Shift Observed: ~1695-1705 cm⁻¹ Bond->Shift

Mechanistic pathway of inductive effects shifting the aryl ketone carbonyl frequency.

The Carboxylic Acid

Carboxylic acids exist primarily as hydrogen-bonded dimers in the solid state. This intermolecular hydrogen bonding significantly weakens the O-H bond, resulting in a massive, broad absorption band spanning 3300–2500 cm⁻¹ [3]. The carboxylic C=O stretch is also affected by this dimerization, typically appearing as a strong, sharp peak near 1705–1720 cm⁻¹ . In this molecule, the carboxylic C=O and the blue-shifted aryl ketone C=O will likely appear as a closely spaced doublet or a single broadened peak with a distinct shoulder.

The Nitro Group (-NO₂)

The nitro group does not exhibit a single N=O stretch. Instead, the two equivalent N-O bonds couple to produce two highly diagnostic vibrational modes: an asymmetric stretch (~1530–1550 cm⁻¹ ) and a symmetric stretch (~1350–1380 cm⁻¹ ) [2]. These are typically among the strongest peaks in the spectrum due to the massive change in the dipole moment during vibration.

Quantitative Peak Assignments

To facilitate rapid spectral interpretation during drug development workflows, the expected vibrational modes for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid are summarized in the structured table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Carboxylic Acid O-H Stretch3300 – 2500Strong, very broad
Carboxylic Acid C=O Stretch1705 – 1720Strong, sharp
Aryl Ketone C=O Stretch1695 – 1705Strong, sharp
Nitro Group N-O Asymmetric Stretch1530 – 1550Very strong, sharp
Nitro Group N-O Symmetric Stretch1350 – 1380Very strong, sharp
Aromatic Ring C=C Stretch~1600, ~1580, ~1450Medium to weak, sharp
Aromatic Ring C-H Stretch3050 – 3100Weak, sharp
Aromatic Ring C-H Out-of-Plane Bend820 – 880 & 800 – 850Strong (1,2,4-trisubstituted)
Aliphatic Chain C-H Stretch (CH₂, CH₃)2850 – 2960Medium, sharp
Aryl Chloride C-Cl Stretch1030 – 1090Medium

Self-Validating ATR-FTIR Experimental Protocol

For solid organic intermediates, Attenuated Total Reflectance (ATR) is the modern analytical standard. It eliminates the need for KBr pellet pressing, preventing hygroscopic moisture absorption that could artificially mask or distort the critical carboxylic O-H stretch. The following protocol is designed as a closed-loop, self-validating system to ensure absolute spectral integrity.

Step 1: System Initialization and Background Validation
  • Preparation: Ensure the ATR crystal (typically Diamond or ZnSe) is meticulously cleaned with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition: Acquire a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: Inspect the background for excessive water vapor (sharp rotational bands at 3500-4000 cm⁻¹) or CO₂ (2350 cm⁻¹). If the baseline noise exceeds 0.005 absorbance units, repurge the optical bench with dry nitrogen and repeat the background check.

Step 2: Sample Application and Standardized Pressure
  • Application: Place approximately 2-5 mg of the solid powder directly onto the center of the ATR crystal. The sample must completely cover the active sensing area.

  • Compression: Lower the pressure anvil and apply standardized pressure until the clutch clicks.

  • Causality: ATR relies on an evanescent wave penetrating only a few micrometers into the sample. Insufficient pressure results in poor optical contact, leading to artificially weak signals, high noise, and distorted peak ratios.

Step 3: Spectral Acquisition and Signal-to-Noise (S/N) Check
  • Acquisition: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: Evaluate the S/N ratio of the highest peak (likely the nitro asymmetric stretch at ~1530 cm⁻¹). The maximum absorbance should ideally sit between 0.4 and 0.8 AU to ensure photometric linearity without detector saturation. If the signal is too weak, increase anvil pressure; if saturated, reduce the sample volume.

Step 4: Post-Processing
  • Correction: Apply an ATR correction algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent; peaks at lower wavenumbers appear artificially stronger in raw ATR spectra compared to transmission spectra.

  • Analysis: Perform baseline correction and execute peak picking based on the assignment table provided above.

FTIR_Workflow Start System Initialization & Purge Bkg Collect Background Spectrum (Air) Start->Bkg CheckBkg Water/CO2 Acceptable? Bkg->CheckBkg Prep Sample Application (Ensure Crystal Coverage) CheckBkg->Prep Yes Error Repurge / Clean Crystal CheckBkg->Error No Pressure Apply Standardized Pressure via Anvil Prep->Pressure Collect Acquire Spectrum (32-64 Scans, 4 cm⁻¹ res) Pressure->Collect Validate Signal-to-Noise Validation Collect->Validate Validate->Prep Fail Process Baseline Correction & Peak Picking Validate->Process Pass Error->Bkg

Standardized ATR-FTIR workflow ensuring self-validating spectral acquisition.

References

  • Infrared Spectroscopy Chemistry LibreTexts[Link][1]

  • Infrared Spectroscopy Michigan State University (MSU) Chemistry[Link][2]

  • O-H Bond Stretch: Organic Chemistry Study Guide Fiveable[Link][3]

Sources

Protocols & Analytical Methods

Method

use of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid as an API intermediate

An Application Note on the Mechanistic Utility of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid in API Synthesis Executive Summary & Scope In modern pharmaceutical process chemistry, the strategic selection of h...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mechanistic Utility of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid in API Synthesis

Executive Summary & Scope

In modern pharmaceutical process chemistry, the strategic selection of highly functionalized intermediates dictates the efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API). 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) is a premier example of such an intermediate. It serves as the foundational building block for the synthesis of Pimobendan (CAS: 74150-27-9) , a potent phosphodiesterase III (PDE3) inhibitor and calcium sensitizer widely prescribed in veterinary cardiology to manage congestive heart failure.

This technical guide deconstructs the physicochemical profile of this intermediate, maps its mechanistic transformation into Pimobendan, and provides field-validated, self-validating experimental protocols designed for scale-up synthesis.

Physicochemical Profiling

Understanding the physical and structural properties of the starting material is critical for designing downstream purification and handling protocols. The presence of both a carboxylic acid and an aryl-ketone makes this compound highly reactive, necessitating controlled storage to prevent premature degradation.

Table 1: Physicochemical Properties of the Intermediate

ParameterSpecification / Data
IUPAC Name 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
CAS Registry Number 85633-96-1
Molecular Formula C₁₁H₁₀ClNO₅
Molecular Weight 271.65 g/mol
Standard Purity ≥ 95.0% (HPLC)
Storage Conditions 0 – 8 °C; Protect from ambient moisture and light
Structural Features Ortho-nitrochlorobenzene moiety; γ-keto acid chain

Data synthesized from commercial chemical specifications .

Mechanistic Pathway to Pimobendan

The conversion of 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid to Pimobendan is a masterclass in orthogonal reactivity. The synthesis proceeds through four distinct, high-yielding transformations:

  • Cyclization (Pyridazinone Formation): The γ-keto acid chain is a perfect bidentate electrophile. Condensation with hydrazine hydrate leads to initial hydrazone formation at the C4 ketone, followed by intramolecular amidation at the C1 carboxylic acid. This constructs the 5-methyl-4,5-dihydropyridazin-3(2H)-one core.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group at the meta-position activates the adjacent para-chlorine atom. This allows for a smooth, regioselective amination using ammonia or benzylamine to yield the ortho-nitroaniline derivative.

  • Nitro Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) reduces the nitro group, generating a highly reactive ortho-diamine intermediate.

  • Oxidative Condensation: The ortho-diamine undergoes cyclocondensation with 4-methoxybenzaldehyde. The addition of a mild oxidant like sodium metabisulfite (Na₂S₂O₅) drives the formation of the central benzimidazole ring, completing the Pimobendan scaffold .

G SM 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (Starting Material: CAS 85633-96-1) I1 6-(4-Chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Pyridazinone Intermediate) SM->I1 Hydrazine Hydrate (Cyclization) I2 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Aminated Intermediate) I1->I2 NH3 or Benzylamine (SNAr Amination) I3 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Diamine Intermediate) I2->I3 H2, Pd/C (Nitro Reduction) API Pimobendan (Final API: CAS 74150-27-9) I3->API 4-Methoxybenzaldehyde, NaHSO3 (Oxidative Condensation)

Fig 1: Synthetic workflow from the oxobutanoic acid intermediate to Pimobendan API.

Validated Experimental Protocols

To ensure maximum reproducibility and trustworthiness, the following protocols integrate causality (the "why" behind the steps) and self-validating quality control (QC) hold points.

Protocol A: Synthesis of the Pyridazinone Intermediate (Cyclization)

Objective: Construct the 6-membered lactam ring to establish the western hemisphere of the API. Causality & Design: Hydrazine is highly reactive and exothermic upon contact with ketones. By maintaining strict temperature control during addition, we prevent the formation of polymeric side products. The subsequent reflux drives the thermodynamically favored intramolecular amidation.

Step-by-Step Procedure:

  • Charge a clean, dry glass-lined reactor with 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (1.0 eq) and absolute ethanol (5.0 volumes).

  • Agitate the suspension and cool the internal temperature to 0–5 °C using a jacketed chiller.

  • Add hydrazine hydrate (1.2 eq) dropwise over 30–45 minutes. Critical: Maintain internal temperature <10 °C to mitigate runaway exothermic degradation.

  • Gradually heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4–6 hours.

  • Self-Validation / QC Hold Point: Sample the reaction for HPLC analysis. The reaction is deemed complete only when unreacted starting material is <0.5%. Logic: Incomplete cyclization leaves open-chain keto-acids that co-precipitate and drastically lower the yield of the subsequent SNAr step.

  • Cool the mixture to 20 °C, filter the precipitated crystalline solid, wash with cold ethanol (2 x 1.0 vol), and dry under vacuum at 50 °C.

Protocol B: Oxidative Condensation to Pimobendan API

Objective: Form the benzimidazole core via the reaction of the diamine intermediate with 4-methoxybenzaldehyde. Causality & Design: This step utilizes sodium metabisulfite (Na₂S₂O₅) in N,N-Dimethylformamide (DMF). The bisulfite acts as both a mild oxidant and a phase-transfer adduct former, facilitating the oxidative cyclization of the intermediate Schiff base without over-oxidizing the sensitive dihydropyridazinone ring .

Step-by-Step Procedure:

  • Suspend 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) and sodium metabisulfite (1.1 eq) in DMF (3.5 L/kg).

  • Heat the mixture to 110–115 °C under an inert nitrogen atmosphere.

  • Slowly dose 4-methoxybenzaldehyde (1.0 eq) into the reactor over 30 minutes. Causality: Controlled dosing prevents the accumulation of unreacted aldehyde, which can form unwanted bis-Schiff base impurities.

  • Stir at 110–115 °C for exactly 60 minutes.

  • Cool the suspension to 60–70 °C and filter to remove inorganic sulfite salts. Wash the filter cake with warm DMF (1.2 L/kg).

  • Transfer the clarified filtrate to a crystallization vessel. Adjust the pH to 8.0–9.0 using aqueous ammonia while maintaining the temperature at 45–55 °C.

  • Cool to 25–30 °C. Slowly add purified water (6.87 L/kg) over 1 hour to induce precipitation.

  • Self-Validation / QC Hold Point: Monitor the mother liquor via HPLC. Precipitation is complete when the API concentration in the supernatant plateaus.

  • Filter the solid, wash sequentially with water (4 x 1.2 L/kg) and acetone (4 x 2.4 L/kg), and dry under reduced pressure at 40–60 °C.

Quantitative Process Summary

For process chemists scaling this route, tracking expected yields and critical reaction parameters is mandatory for identifying bottlenecks.

Table 2: Synthetic Step Parameters & Expected Yields

StepReaction TypeKey ReagentsTarget Intermediate / ProductExpected Yield
1 CyclizationHydrazine hydrate, EtOH6-(4-Chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one85 – 90%
2 SNAr AminationNH₃ or Benzylamine6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one80 – 85%
3 Nitro ReductionH₂, Pd/C catalyst6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one90 – 95%
4 Oxidative Condensation4-Methoxybenzaldehyde, Na₂S₂O₅Pimobendan (Final API) ~ 93.8%

Note: The final API must pass strict regulatory specifications, typically requiring a residual water content of <5.0% (via Karl Fischer method) and an HPLC purity of ≥99.0% prior to formulation.

References

  • Title: Patent WO2011124638A1 - Process for the preparation of pimobendan Source: Google Patents / World Intellectual Property Organization URL
Application

High-Yield Esterification Protocols for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid

Application Note & Process Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) is a highly functionalized, bifunctional building block frequently utilized in the synthesis of complex heterocycles (e.g., pyridazinones and pyrroles) and active pharmaceutical ingredients (APIs).

Esterification of this molecule is a critical transformation, either to serve as a transient protecting group or to activate the carboxylate for downstream coupling. However, the molecule presents a unique matrix of structural liabilities: an electrophilic ketone, a sterically encumbering methyl group, and a base-sensitive chloro-nitro aromatic system. This guide provides three field-proven, self-validating esterification protocols, detailing the mechanistic causality behind each experimental parameter to ensure high chemoselectivity and yield.

Molecular Liability Analysis & Mechanistic Causality

To design a robust esterification protocol, one must first map the reactive topography of the substrate.

  • The 4-Oxo (Ketone) Group: The ketone is conjugated to an electron-deficient aryl ring (due to the strongly electron-withdrawing 4-chloro and 3-nitro substituents). This extreme electron deficiency makes the ketone highly electrophilic. Causality: Prolonged exposure to strongly acidic, dehydrating conditions (e.g., classical Dean-Stark Fischer esterification) will inevitably drive competitive ketalization or enol ether formation.

  • The C3-Methyl Group: Positioned α to the ketone and β to the carboxylic acid, this methyl group introduces moderate steric hindrance. Causality: Uncatalyzed or weakly catalyzed esterifications will suffer from sluggish kinetics. Hyper-nucleophilic catalysts (like DMAP) or highly reactive intermediates are required to overcome this energetic barrier.

  • The 4-Chloro-3-nitroarene System: The synergistic electron-withdrawing effect of the nitro and chloro groups renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Causality: Strong bases (e.g., alkoxides) or high-temperature basic conditions must be strictly avoided to prevent displacement of the chloro group.

LiabilityMap Substrate 4-(4-Chloro-3-nitrophenyl)- 3-methyl-4-oxobutanoic acid Fischer Fischer Esterification (In situ HCl, MeOH) Substrate->Fischer Simple Aliphatic Alcohols Steglich Steglich Esterification (EDC, DMAP, DCM) Substrate->Steglich Complex/Hindered Alcohols Alkylation Base Alkylation (K2CO3, R-X, DMF) Substrate->Alkylation Benzyl/Alkyl Halides Product1 Methyl/Ethyl Esters (Avoids Ketalization) Fischer->Product1 Product2 Sterically Hindered Esters (Neutral, High Purity) Steglich->Product2 Product3 Benzyl/Alkyl Esters (Acid-Free, No SNAr) Alkylation->Product3

Fig 1. Chemoselective esterification pathways mapping structural liabilities to optimal methodologies.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three validated protocols. Data is normalized for a 10 mmol scale reaction.

ParameterProtocol 1: Modified FischerProtocol 2: Steglich (EDC/DMAP)Protocol 3: Base Alkylation
Target Ester Type Methyl, EthylIsopropyl, tert-Butyl, ComplexBenzyl, Allyl, Primary Alkyl
Typical Yield 92 - 96%85 - 90%88 - 94%
Reaction Time 4 - 6 hours12 - 16 hours8 - 10 hours
Temperature 0°C 40°C0°C 25°C (RT)25°C (RT)
Primary Impurity Risk Dimethyl ketal (<2%)N-acylurea byproduct (<5%) SN​Ar dimer (if heated)
Scalability Excellent (Kilogram)Moderate (Cost of EDC)Good (Pilot scale)

Experimental Protocols & Self-Validating Workflows

Protocol 1: Chemoselective Fischer Esterification (Methyl Ester)

Mechanistic Rationale: Classical Fischer esterification relies on an equilibrium driven by excess alcohol and an acid catalyst. To prevent ketalization of the highly electrophilic 4-oxo group, we utilize Thionyl Chloride ( SOCl2​ ) in Methanol. Causality: SOCl2​ reacts irreversibly with methanol to generate anhydrous HCl in situ. This strictly anhydrous environment drives the equilibrium forward without requiring extreme heat, allowing the reaction to proceed at 40°C, a temperature high enough to overcome the β -steric hindrance of the C3-methyl group but low enough to preserve the ketone.

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Charge the flask with anhydrous Methanol (50 mL, 1.2 mol).

  • Activation: Cool the flask to 0°C using an ice-water bath. Slowly add Thionyl Chloride (1.1 mL, 15 mmol, 1.5 eq) dropwise over 10 minutes. Note: The reaction is exothermic and generates SO2​ and HCl gas; perform in a fume hood.

  • Substrate Addition: After stirring for 15 minutes at 0°C, add 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (2.72 g, 10 mmol) in one portion.

  • Reaction: Remove the ice bath and warm the reaction to 40°C using a heating mantle. Stir for 4-6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 25 mL) and brine (25 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the methyl ester.

Self-Validation & Analytical Checkpoints:

  • TLC: The product will elute significantly higher than the starting acid (e.g., Rf​ 0.6 vs 0.1 in 1:1 Hexanes/EtOAc).

  • IR Spectroscopy: Disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm−1 ). Appearance of a sharp ester C=O stretch at ~1740 cm−1 , distinct from the conjugated ketone C=O at ~1690 cm−1 .

Protocol 2: Mild Carbodiimide-Mediated (Steglich) Esterification

Mechanistic Rationale: For complex, expensive, or acid-sensitive alcohols, the Steglich esterification is the gold standard. Causality: We select EDC·HCl over DCC because the resulting urea byproduct is water-soluble, preventing the notorious purification issues associated with dicyclohexylurea. The addition of DMAP is non-negotiable here; it acts as a hyper-nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This effectively bypasses the steric bulk of the C3-methyl group, allowing the reaction to proceed at room temperature, completely isolating the ketone from acidic activation.

SteglichMech A Carboxylic Acid Substrate C O-Acylisourea Intermediate A->C + EDC B EDC Coupling Agent B->C E Acylpyridinium Active Ester C->E + DMAP H Water-Soluble Urea Byproduct C->H Urea Displacement D DMAP Catalyst D->E E->D DMAP Regeneration G Target Ester Product E->G + R-OH F Alcohol (R-OH) F->G

Fig 2. DMAP-catalyzed Steglich esterification mechanism utilizing EDC to yield water-soluble byproducts.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL flask under nitrogen, dissolve the substrate (2.72 g, 10 mmol) and the target alcohol (11 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 122 mg, 1 mmol, 0.1 eq). Cool the solution to 0°C.

  • Coupling Agent Addition: Add EDC·HCl (2.30 g, 12 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute the mixture with additional DCM (40 mL). Wash the organic layer with 1N aqueous HCl (2 x 30 mL) to remove DMAP and unreacted EDC, followed by saturated NaHCO3​ (30 mL) and brine (30 mL). Dry over MgSO4​ , filter, and concentrate.

Self-Validation & Analytical Checkpoints:

  • LC-MS: Confirm the absence of the N-acylurea side product (mass = substrate + EDC - H2​O ), which can form if the alcohol addition is too slow or DMAP is omitted.

  • Aqueous Wash pH: Ensure the HCl wash is strictly pH 1-2 to fully protonate and partition the DMAP and EDC-urea into the aqueous phase.

Protocol 3: Base-Promoted Alkylation (Benzyl/Alkyl Esters)

Mechanistic Rationale: When absolute avoidance of acid is required, base-promoted alkylation is utilized . Causality: Potassium carbonate ( K2​CO3​ ) is basic enough to quantitatively deprotonate the carboxylic acid ( pKa​ ~4.5) but not strong enough to deprotonate the α -protons of the ketone, preventing aldol-type condensations. DMF is chosen as the solvent because it heavily solvates the potassium cation, leaving a "naked," highly nucleophilic carboxylate anion that rapidly attacks the alkyl halide via an SN​2 mechanism. The reaction is kept at room temperature to strictly prevent SN​Ar side reactions at the chloro-nitro arene.

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL flask with the substrate (2.72 g, 10 mmol) and anhydrous DMF (30 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir vigorously at room temperature for 8-10 hours. Do not heat.

  • Workup: Quench the reaction by pouring it into ice water (150 mL). Extract the aqueous mixture with Methyl tert-Butyl Ether (MTBE, 3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride ( LiCl ) solution (3 x 50 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring its complete removal from the organic layer. Dry over Na2​SO4​ , filter, and concentrate.

Self-Validation & Analytical Checkpoints:

  • 1H NMR: For a benzyl ester, look for the appearance of a sharp singlet integrating to 2 protons around δ 5.1-5.2 ppm, corresponding to the benzylic CH2​ group.

  • Reaction Temperature Monitoring: If the reaction temperature exceeds 40°C, monitor closely via LC-MS for the appearance of dimeric species indicative of SN​Ar displacement of the aryl chloride by the carboxylate.

References

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry, Nov 2022. Available at:[Link]

  • SynArchive. "Steglich Esterification: Mechanism, references and reaction samples". SynArchive. Available at:[Link]

  • ACS Publications. "Chemoselective Esterification and Amidation of Carboxylic Acids". Organic Letters, Sep 2010. Available at:[Link]

Method

chromatography purification protocol for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Application Note: High-Resolution Preparative Chromatography for the Isolation of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid Physicochemical Rationale & Chromatographic Strategy As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Preparative Chromatography for the Isolation of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid

Physicochemical Rationale & Chromatographic Strategy

As a Senior Application Scientist, designing a robust purification protocol requires a deep understanding of the target molecule’s structural liabilities. 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is a highly functionalized intermediate characterized by an electron-deficient nitroaromatic ring, an aryl ketone, and a terminal aliphatic carboxylic acid[1].

The primary chromatographic challenge lies in the carboxylic acid moiety. In standard aqueous-organic mobile phases without additives, the pH naturally hovers near the pKa of the acid (~4.5). This places the molecule in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because these two forms partition differently into the C18 stationary phase, the result is severe peak tailing, poor retention, and co-elution with structurally similar impurities (such as des-chloro or des-nitro synthetic byproducts)[2].

To engineer a highly resolving separation, we must dictate the ionization state. By introducing a strong acidic modifier—typically 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA)—we drive the mobile phase pH down to ~2.0. This is more than two units below the target's pKa, forcing the entire population of molecules into the neutral, highly hydrophobic state.

Logic cluster_0 cluster_1 A Target Keto-Acid (pKa ~4.5) B Mobile Phase pH > 5 (No Additive) A->B C Mobile Phase pH < 3 (0.1% TFA / FA) A->C D Ionized (COO-) Poor Retention & Tailing B->D E Neutral (COOH) Sharp Peaks & High Res C->E

Fig 1. Mechanistic causality of mobile phase pH on carboxylic acid retention.

Expert Insight on Modifier Selection: While TFA provides superior ion-pairing and the sharpest peak shapes, it can cause severe ion suppression if you are utilizing Mass Spectrometry (MS) directed fraction collection. If LC-MS triggering is required, 0.1% Formic Acid is the mandatory substitute to maintain ionization efficiency in the mass spectrometer's electrospray source[3].

Quantitative Data & Method Parameters

Before executing the protocol, it is critical to establish the baseline parameters. Below are the summarized physicochemical properties and the standardized gradient tables used for this workflow.

Table 1: Physicochemical & Detection Profile

Property Value / Characteristic Chromatographic Implication
Molecular Weight 271.65 g/mol Detectable via ESI-MS in negative mode [M-H]⁻ or positive mode [M+H]⁺.
pKa (estimated) ~4.5 Requires acidic mobile phase (pH ~2.0) for RP-HPLC.
UV Maxima 254 nm & 280 nm Strong chromophore due to the nitroaromatic system; ideal for UV-directed fractionation.

| Solubility | DMSO, DMF, ACN | Requires high-strength solvent for sample loading to prevent on-column precipitation. |

Table 2: Analytical Scouting Gradient (Column: C18, 4.6 x 100 mm, 5 µm)

Time (min) Flow Rate (mL/min) % A (H₂O + 0.1% TFA) % B (ACN + 0.1% TFA)
0.0 1.0 95 5
10.0 1.0 5 95
12.0 1.0 5 95
12.1 1.0 95 5

| 15.0 | 1.0 | 95 | 5 |

Purification Workflow & Step-by-Step Protocol

Workflow A Sample Prep (DMSO/ACN) B Analytical Scouting A->B C Prep-HPLC Purification B->C D Fraction Analysis C->D E Lyophilization (Desolvation) D->E

Fig 2. End-to-end preparative chromatography workflow for target isolation.

Phase I: Sample Preparation & Solubilization
  • Weighing: Accurately weigh the crude 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.

  • Dissolution: Dissolve the crude material in a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) to achieve a concentration of 50–100 mg/mL.

    • Causality: Pure DMSO can cause "viscous fingering" (a fluidic anomaly where the highly viscous sample plug distorts the laminar flow of the mobile phase, leading to split peaks). Diluting with ACN matches the sample plug viscosity closer to the mobile phase.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter. Particulates will instantly foul preparative frits, leading to catastrophic system overpressure.

Phase II: Analytical Scouting
  • Inject 5 µL of the filtered sample onto the analytical C18 column using the gradient outlined in Table 2 .

  • Monitor UV absorbance at 254 nm.

  • Calculate Elution Percentage: Identify the retention time (Rt) of the target peak. Calculate the exact percentage of Mobile Phase B at which the compound elutes, factoring in the system's dwell volume.

Phase III: Preparative Scale-Up & Fractionation
  • Design the Focused Gradient: If the target elutes at 45% B on the analytical run, do not run a full 5-95% gradient on the prep scale. Instead, program a "focused gradient" from 35% B to 55% B over 20 minutes.

    • Causality: A shallower gradient slope maximizes the selectivity (α) between the target and closely eluting impurities, drastically increasing the purity of the collected fractions.

  • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

  • Injection: Inject 1.0 to 2.0 mL of the prepared sample.

  • Fraction Collection: Trigger collection based on UV threshold at 254 nm. Ensure the collection vessels are pre-cleaned and free of residual bases, which could inadvertently form salts with the purified acid.

Phase IV: Desolvation & Recovery
  • Pool the fractions corresponding to the main peak.

  • Lyophilization: Do not use rotary evaporation at high heat, as the keto-acid may undergo thermal degradation or decarboxylation. Instead, freeze the pooled fractions (which contain water, ACN, and TFA) and lyophilize them. TFA and ACN will sublime under high vacuum, leaving the pure compound as a dry, crystalline powder.

Self-Validating System Controls

To ensure this protocol is a self-validating system, the following integrity checks must be built into the workflow:

  • Pre-Run System Suitability Test (SST): Inject a known standard mix (e.g., Uracil, Phenol, Toluene) to verify column theoretical plates and peak symmetry before risking the crude API intermediate.

  • Carryover Blank: Immediately following the preparative injection, run a blank injection (DMSO/ACN only). If the target mass (m/z 271) appears in the blank, the column requires a high-organic flush (95% ACN) to clear irreversibly bound material.

  • Fraction QC: Before pooling, inject an aliquot from the first, middle, and last collection tubes onto the analytical LC-MS. Only pool fractions demonstrating >95% purity by UV area under the curve (AUC).

References

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC Applications. Available at: [Link][2]

  • Interchim. Can TFA and MS detection be compatible during a purification? Interchim Blog. Available at: [Link][3]

Sources

Application

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid cross-coupling reaction conditions

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid Executive Summary The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-96-1)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid

Executive Summary

The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-96-1)[1] is a highly functionalized synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs). This molecule presents a unique trifecta of cross-coupling challenges: an aryl chloride (traditionally resistant to oxidative addition), an ortho-nitro group (which activates the ring but introduces the risk of competitive Nucleophilic Aromatic Substitution, SNAr), and an unprotected keto-carboxylic acid moiety (which quenches basic catalytic intermediates)[2][3].

This application note details an optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate. By strategically selecting bulky phosphine ligands and precisely tuning base stoichiometry, this methodology bypasses competitive side reactions to achieve >90% yields of the desired biaryl product.

Mechanistic Insights and Reaction Design

The successful cross-coupling of this substrate relies on precise control over the catalytic cycle, grounded in established organometallic principles:

  • Oxidative Addition & Ligand Selection: Aryl chlorides possess high C–Cl bond dissociation energies, often leading to stalled reactions[4][5]. However, the strongly electron-withdrawing nitro group at the ortho position significantly lowers the LUMO of the C–Cl bond, accelerating oxidative addition by the Pd(0) species. To prevent catalyst degradation and facilitate the coupling of sterically hindered substrates, bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos) are strictly required. ()

  • Base Stoichiometry & Transmetalation: The unprotected carboxylic acid is the primary failure point in unoptimized protocols[2][3]. In the Suzuki-Miyaura mechanism, the base must perform two distinct roles: (1) deprotonate the carboxylic acid to form a soluble carboxylate salt, and (2) coordinate to the arylboronic acid to form a reactive boronate complex for transmetalation. Consequently, using standard base equivalents (1.0–1.5 eq) results in reaction stalling. A minimum of 3.0 equivalents of a mild base (e.g., K3PO4) is required to saturate the acidic proton and drive the catalytic cycle. ()

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Cl + Pd0) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(Cl)L2 OxAdd->PdII_1 Fast (o-NO2 activated) Base Base Exchange (Cl- to OH-) PdII_1->Base PdII_2 Trans-Pd(II)(Ar)(OH)L2 Base->PdII_2 TransMet Transmetalation (+ Ar'-B(OH)2) PdII_2->TransMet PdII_3 Cis-Pd(II)(Ar)(Ar')L2 TransMet->PdII_3 Requires >2 eq Base RedElim Reductive Elimination PdII_3->RedElim Product Coupled Biaryl Product + Pd(0)L2 RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for ortho-nitroaryl chlorides.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the finalized protocol is necessary.

EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4K2CO3 (1.5)Dioxane/H2O80<10%Insufficient base to deprotonate COOH and activate boron.
2Pd(OAc)2 / PPh3K3PO4 (3.0)Dioxane/H2O8035%Poor oxidative addition due to unactivated, non-bulky ligand.
3Pd(OAc)2 / XPhosK3PO4 (1.5)Dioxane/H2O8015%Excellent ligand, but base is entirely depleted by the carboxylic acid.
4 Pd(OAc)2 / XPhos K3PO4 (3.0) Dioxane/H2O 80 92% Optimal: COOH tolerated, rapid oxidative addition, efficient coupling.

Experimental Workflow

Workflow Step1 1. Preparation Charge Pd(OAc)2, XPhos, Aryl Chloride, Boronic Acid, K3PO4 Step2 2. Degassing Evacuate and backfill with N2 (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1 v/v) Step2->Step3 Step4 4. Reaction Heat at 80°C for 12-16 h under vigorous stirring Step3->Step4 Step5 5. Workup Cool to RT, acidify with 1M HCl to pH 2-3 (protonate COOH) Step4->Step5 Step6 6. Extraction & Purification Extract with EtOAc, dry over Na2SO4, column chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling and isolation.

Detailed Experimental Protocol

Self-Validating System: This protocol is designed so that each step provides visual or chemical confirmation of success, ensuring high reproducibility.

Reagents & Equipment:

  • 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (1.0 eq, 1.0 mmol)

  • Arylboronic Acid (1.5 eq, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq, 5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 eq, 10 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL)

  • Schlenk flask and nitrogen/argon manifold.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.

    • Causality: Solid reagents are added first to allow for simultaneous degassing, preventing the oxidation of the highly sensitive Pd(0) active species generated in situ.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with inert gas (N2 or Argon). Repeat this cycle three times.

    • Causality: Oxygen rapidly degrades electron-rich phosphine ligands (XPhos) into unreactive phosphine oxides, which will terminate the catalytic cycle.

  • Solvent Addition: Add the 1,4-Dioxane/Water (4:1) mixture via syringe.

    • Causality: The biphasic/mixed solvent system is critical. Dioxane solubilizes the organic substrates and the active catalyst, while water is strictly required to dissolve the K3PO4 base and facilitate the formation of the reactive boronate species.

  • Reaction: Heat the mixture to 80 °C in an oil bath under vigorous stirring for 12–16 hours.

    • Self-Validation: The reaction mixture will typically transition from a pale yellow suspension to a dark, homogeneous amber/brown solution as the active Pd(0) species forms and the carboxylate salt dissolves.

  • Workup & Acidification: Cool the reaction to room temperature. Dilute with 10 mL of water and wash with 5 mL of Diethyl Ether (discard the ether layer to remove non-polar impurities and ligand degradation products). Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2–3.

    • Self-Validation & Causality: This is the critical isolation step. The product exists as a water-soluble potassium carboxylate salt. Upon reaching pH 2–3, the carboxylic acid is protonated, rendering it insoluble in water. A distinct precipitate will form, or the solution will become highly cloudy, visually confirming the presence of the product.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid) to afford the pure biaryl product.

    • Causality: The addition of 1% Acetic Acid to the eluent prevents the carboxylic acid product from streaking on the silica gel, ensuring sharp bands and high recovery.

References

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[Link]

  • Littke, A. F., & Fu, G. C. (2001). "Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 40(18), 3322-3324.[Link]

Sources

Method

Process Scale-Up Protocol: Synthesis of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid

Document Type: Application Note & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Application: Advanced API Intermediate Synthesis (Pimobendan) Introduction & S...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Application: Advanced API Intermediate Synthesis (Pimobendan)

Introduction & Strategic Context

The compound 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) [1] is a pivotal advanced intermediate in the commercial synthesis of Pimobendan, a benzimidazole-pyridazinone derivative utilized as a phosphodiesterase III (PDE3) inhibitor and calcium sensitizer in veterinary cardiology [2].

Transitioning this molecule from medicinal chemistry bench-scale to multi-kilogram pilot production requires rigorous control over highly exothermic reactions, regioselective transformations, and phase-separation dynamics. This application note details a robust, field-proven, two-step synthetic workflow designed to maximize yield, ensure regiochemical fidelity, and maintain stringent safety margins during scale-up.

Mechanistic Overview & Regiochemical Control

The synthesis is executed via a two-step sequence: a regioselective Friedel-Crafts acylation followed by a synergistically directed electrophilic aromatic substitution (nitration).

  • Step 1: Friedel-Crafts Acylation: Chlorobenzene reacts with methylsuccinic anhydride in the presence of aluminum chloride ( AlCl3​ ). The regioselective ring-opening of the anhydride is governed by steric hindrance; the AlCl3​ complex forms preferentially at the less hindered carbonyl (adjacent to the methylene group). This directs the electrophilic attack to yield the 3-methyl isomer, 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid (CAS: 52240-25-2) [3].

  • Step 2: Nitration: The intermediate undergoes nitration using a fuming nitric acid/sulfuric acid mixture. The regiochemistry is strictly dictated by the existing substituents: the chloro group is an ortho/para director, while the bulky, electron-withdrawing acyl chain is a meta director. Both groups mutually reinforce electrophilic attack at the 3-position, ensuring high regiochemical purity without the need for complex chromatographic separation.

Pathway CBZ Chlorobenzene (Solvent & Reactant) Step1 Regioselective Friedel-Crafts Acylation (0-5 °C to RT) CBZ->Step1 MSA Methylsuccinic Anhydride (Acylating Agent) MSA->Step1 AlCl3 AlCl3 Catalyst (2.2 Equivalents) AlCl3->Step1 Int 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid CAS: 52240-25-2 Step1->Int Step2 Electrophilic Aromatic Substitution (0-5 °C) Int->Step2 NitrationMix Fuming HNO3 / Conc. H2SO4 (Nitronium Ion Source) NitrationMix->Step2 Prod 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid CAS: 85633-96-1 Step2->Prod

Chemical synthesis pathway for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.

Engineering & Scale-Up Considerations (E-E-A-T)

To ensure this protocol acts as a self-validating system , specific engineering controls and thermodynamic safeguards are integrated into the methodology:

  • Stoichiometric Causality ( AlCl3​ ): Exactly 2.2 equivalents of AlCl3​ are required. The Lewis acid complexes tightly with both the formed ketone carbonyl and the carboxylic acid moiety. A full 2.0 equivalents are consumed stoichiometrically to stabilize the product, necessitating a 0.2 equivalent excess to maintain catalytic turnover.

  • Thermal Mass Management: In Step 1, chlorobenzene is used in a 5-fold volumetric excess. It acts as both the reactant and the solvent, providing a massive thermal sink to absorb the highly exothermic heat of the Friedel-Crafts acylation while driving the equilibrium forward.

  • Phase-Driven Purification: The Step 1 workup utilizes an acid-base extraction. By converting the product to its water-soluble sodium salt via NaOH , the product is seamlessly partitioned away from unreacted chlorobenzene and neutral byproducts. Subsequent acidification forces the purified keto-acid to precipitate, validating the success of the reaction visually and chemically.

Workflow Prep Phase 1: Preparation Reagent Charging Reaction Phase 2: Reaction Isothermal Dosing Prep->Reaction Quench Phase 3: Quench Ice/Water Transfer Reaction->Quench Isolation Phase 4: Isolation Acid-Base Extraction Quench->Isolation

Standardized unit operations for the scale-up workflow of the API intermediate.

Detailed Experimental Protocols (10-kg Scale)

Protocol A: Synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Caution: AlCl3​ is highly reactive with moisture, evolving HCl gas. Perform in a rigorously dried, glass-lined reactor equipped with a scrubber system.

  • Reactor Charging: Purge a 100 L glass-lined reactor with N2​ . Charge 50.0 L of anhydrous chlorobenzene.

  • Substrate Addition: Add 10.0 kg (87.6 mol) of methylsuccinic anhydride to the reactor. Initiate agitation (pitched-blade turbine, 120 RPM) and cool the mixture to 0–5 °C using a glycol jacket.

  • Catalyst Dosing: Meter in 25.7 kg (192.7 mol, 2.2 eq) of anhydrous AlCl3​ in 5 equal portions over 2 hours. Critical Step: Maintain the internal temperature strictly below 15 °C to prevent premature polymerization and off-target acylation.

  • Isothermal Hold: Once addition is complete, gradually warm the reactor to 40 °C over 1 hour. Maintain at 40 °C for 4 hours. The mixture will transition into a dark, viscous slurry as the aluminum complex forms.

  • Quench: Reverse-quench the reaction by transferring the viscous mixture slowly into a secondary 200 L vessel containing 50 kg of crushed ice and 10 L of concentrated HCl (37%), maintaining strong agitation.

  • Phase Separation & Extraction: Allow the phases to separate. Discard the upper aqueous layer. Extract the lower organic layer (chlorobenzene) with 10% aqueous NaOH (60 L). The product moves into the aqueous phase as a sodium salt.

  • Acidification & Isolation: Separate the aqueous layer and slowly acidify with concentrated HCl to pH 1.0. The product will precipitate as a dense off-white solid. Filter via a centrifuge, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 50 °C. (Expected Yield: 16.5 kg, 83%).

Protocol B: Nitration to 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Caution: Nitration is severely exothermic and carries a risk of thermal runaway. Strict temperature control is mandatory.

  • Acidic Dissolution: In a 100 L glass-lined reactor, charge 45.0 L of concentrated H2​SO4​ (98%). Cool to 0 °C. Slowly add 15.0 kg (66.2 mol) of the intermediate from Protocol A. Stir until completely dissolved.

  • Nitrating Mixture Preparation: In a separate cooling vessel, carefully mix 4.6 kg of fuming HNO3​ (>90%) with 10.0 L of concentrated H2​SO4​ .

  • Dosing: Feed the nitrating mixture into the main reactor dropwise over 3 hours. Critical Step: The internal temperature must not exceed 5 °C. If the temperature spikes, halt dosing immediately and increase jacket cooling.

  • Reaction Completion: After dosing, stir the mixture at 0–5 °C for an additional 2 hours. Monitor completion via HPLC (aliquot quenched in water/acetonitrile).

  • Precipitation Quench: Discharge the reaction mixture slowly onto 150 kg of crushed ice under vigorous stirring. The sudden shift in polarity and temperature forces the highly polar nitrated keto-acid to crystallize immediately, validating the completion of the transformation.

  • Filtration & Purification: Filter the precipitated pale-yellow solid. Wash extensively with cold water (approx. 100 L) until the effluent pH is > 4.0. Recrystallize the crude solid from a 70:30 mixture of Ethanol/Water to remove trace dinitrated impurities. Dry under vacuum at 45 °C. (Expected Yield: 15.2 kg, 85%).

Quality Control & Analytical Specifications

To ensure the intermediate meets the stringent requirements for downstream API coupling, the isolated product must conform to the following quantitative specifications:

ParameterSpecification LimitAnalytical Methodology
Appearance Pale yellow to off-white crystalline powderVisual Inspection
Assay Purity 98.5% (Area %)Reverse-Phase HPLC (UV at 254 nm)
Regioisomer Impurity 0.5% (2-methyl isomer)HPLC / 1H -NMR integration
Dinitro Impurities 0.1%LC-MS
Moisture Content 0.5%Karl Fischer Titration
Melting Point 118 °C – 122 °CCapillary Melting Point Apparatus
Heavy Metals (Al) 20 ppmICP-MS

References

  • University of Hertfordshire. "Pimobendan - Agriculture and Environment Research Unit (AERU)". PPDB: Pharmaceutical Properties Database. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Technical Support Center Introduction for the Researcher Welcome to the technical support guide for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS No. 85633-96-1). This molecule presents a common but signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Introduction for the Researcher

Welcome to the technical support guide for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS No. 85633-96-1). This molecule presents a common but significant challenge for researchers: poor aqueous solubility. Its complex structure, featuring a hydrophobic aromatic core combined with a pH-sensitive carboxylic acid, demands a systematic and informed approach to achieve successful dissolution for in vitro assays, screening, and other research applications.

This guide is structured as a series of questions you might be asking in the lab. It moves from understanding the underlying chemical principles to providing actionable, step-by-step protocols. Our goal is to not only solve your immediate solubility issues but also to equip you with the scientific rationale to troubleshoot similar compounds in the future.

Part 1: Understanding the 'Why' - Molecular Properties and Solubility

This section addresses the fundamental reasons behind the compound's solubility behavior. Understanding these principles is the first step in effective troubleshooting.

Q1: Why is 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid so poorly soluble in neutral aqueous buffers like PBS?

A: The poor solubility is a direct result of its molecular structure, which creates a conflict between polar and nonpolar characteristics.

  • Hydrophobic Character: The core of the molecule is a substituted phenyl ring. This, along with the methyl group on the butanoic acid chain, forms a large, nonpolar surface area that repels water. The presence of a chloro-substituent further increases this lipophilicity (fat-solubility).[1] This is quantitatively supported by its calculated LogP value of approximately 2.5, indicating it preferentially dissolves in fatty environments over aqueous ones.[2][3]

  • The Carboxylic Acid Group: The key to its solubility lies in the carboxylic acid (-COOH) functional group. In neutral or acidic solutions (pH < ~5), this group is protonated (uncharged).[4][5] In this state, it contributes little to water solubility and the molecule behaves like a greasy solid. To become soluble, this group must be deprotonated to form the negatively charged carboxylate salt (-COO⁻), which can favorably interact with water molecules.[6]

Q2: How do the chloro and nitro groups on the phenyl ring specifically influence its behavior?

A: These electron-withdrawing groups primarily affect the molecule's electronic properties and solid-state form, rather than directly promoting water solubility.

  • Chloro Group (-Cl): This group has a strong electron-withdrawing inductive effect, pulling electron density from the ring.[7] It also contributes significantly to the molecule's overall lipophilicity, thereby reducing its affinity for water.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group.[7] While the N-O bonds are polar, the group's primary effect is to reduce the electron density of the aromatic ring. In the solid state, such strong polar groups can lead to high crystal lattice energy—the energy holding the molecules together in a crystal. A high lattice energy means more energy is required to break the crystal apart and allow the solvent to surround individual molecules, thus lowering solubility.

Part 2: The Troubleshooting Workflow - A Practical Guide

When faced with undissolved powder in your buffer, follow this systematic approach. Each step is designed to address the chemical properties discussed above.

Solubility Troubleshooting Workflow

G start Start: Compound is Insoluble in Aqueous Buffer (e.g., PBS pH 7.4) ph_adjust Step 1: pH Adjustment Is this compatible with your experiment? start->ph_adjust ph_yes Protocol 1: Prepare Alkaline Stock Solution ph_adjust->ph_yes  Yes ph_no Proceed to Co-Solvent Method ph_adjust->ph_no  No   end Solution Achieved ph_yes->end cosolvent Step 2: Co-Solvent Method Prepare High-Concentration Stock in 100% DMSO or DMF ph_no->cosolvent dilution Dilute stock into final aqueous buffer. Did it precipitate ('crash out')? cosolvent->dilution dilution_no Success! Ensure final co-solvent concentration is compatible with your assay. dilution->dilution_no No dilution_yes Proceed to Combined Method dilution->dilution_yes Yes dilution_no->end combine Step 3: Combined Approach Use both pH and Co-solvent dilution_yes->combine combine_protocol Protocol 2: Combined Dissolution Method combine->combine_protocol combine_protocol->end

Caption: A decision-making workflow for solubilizing the target compound.

Q3: My experiment requires a near-neutral pH. How do I correctly use pH adjustment to dissolve the compound?

A: This is the most effective initial strategy. The principle is to transiently raise the pH to create the soluble salt form and then carefully dilute it into your final, buffered solution.[4][8][9]

Protocol 1: Alkaline Stock Solution Preparation
  • Objective: To prepare a concentrated stock solution (e.g., 10-50 mM) by forming the sodium salt of the carboxylic acid.

  • Materials:

    • 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (MW: 271.65 g/mol )

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • Water for Injection or cell culture grade water

    • Sterile microcentrifuge tubes or glass vials

  • Methodology:

    • Step 3.1 (Calculation): Weigh out the required amount of the compound. For example, for 1 mL of a 10 mM stock, weigh 2.72 mg.

    • Step 3.2 (Initial Dissolution): Add a small volume of 0.1 N NaOH, starting with 1 molar equivalent. For 2.72 mg (10 µmol), this would be 100 µL of 0.1 N NaOH.

    • Step 3.3 (Observation & Titration): Vortex or sonicate gently. The compound should dissolve as it converts to its sodium salt. If solid remains, add additional 0.1 N NaOH dropwise (e.g., 5-10 µL at a time) with vortexing until the solution is completely clear. Causality: Adding excess base ensures all the carboxylic acid is deprotonated, maximizing solubility.

    • Step 3.4 (Volume Adjustment): Once dissolved, add water to reach the final desired stock volume (e.g., 1 mL). This creates a concentrated, basic stock solution.

    • Step 3.5 (Use in Experiment): Perform a serial dilution of this stock into your final, well-buffered experimental medium (e.g., PBS or DMEM). The buffer's capacity should overcome the basicity of the small volume of stock added, bringing the final pH close to neutral.

  • Self-Validation: Before treating cells or starting a sensitive assay, measure the pH of your final working solution after adding the compound stock to ensure it is within the acceptable range for your experiment.

Q4: My assay is sensitive to pH changes, or the compound is still not soluble enough. What is the co-solvent approach?

A: Using a water-miscible organic solvent is the next standard technique. These solvents can dissolve compounds that are poorly soluble in water.[10] Dimethyl sulfoxide (DMSO) is the most common choice.

Protocol 2: Co-Solvent Stock Solution Preparation
  • Objective: To prepare a highly concentrated stock solution (e.g., 50-100 mM) in 100% DMSO.

  • Materials:

    • The target compound

    • 100% Anhydrous DMSO

  • Methodology:

    • Step 3.1 (Dissolution): Add the pre-weighed solid compound to a vial. Add the calculated volume of 100% DMSO to achieve the desired high concentration.

    • Step 3.2 (Solubilization): Cap the vial tightly and vortex vigorously. Gentle warming (to 37°C) or brief sonication can assist dissolution.[11] Ensure the solid is completely dissolved before proceeding.

    • Step 3.3 (Dilution - The Critical Step): To prepare your working solution, add the DMSO stock dropwise to your vigorously vortexing aqueous buffer. Never add the aqueous buffer to the DMSO stock. Causality: Adding the small volume of DMSO stock to the large volume of rapidly mixing buffer allows for rapid dispersion, minimizing localized high concentrations that cause the compound to precipitate or "crash out."

  • Trustworthiness & Control: The final concentration of DMSO in your assay is critical. Most cell-based assays can tolerate 0.1% to 0.5% DMSO. Always run a "vehicle control" in your experiment containing the same final concentration of DMSO without the compound to ensure the solvent itself is not causing an effect.

Common Co-Solvent Typical Stock Conc. Max Final Assay Conc. (General Guide) Notes
DMSO10-100 mM< 0.5%Most common; can be toxic to some cell lines at higher concentrations.
DMF10-100 mM< 0.5%Similar to DMSO; higher boiling point.
Ethanol (Absolute)1-20 mM< 1.0%Can be a good option, but may have biological effects.

Q5: I tried both methods, but my compound still precipitates at the desired final concentration. What is the ultimate approach?

A: A combination of pH and co-solvent methods is a powerful strategy for the most challenging compounds.

Protocol 3: Combined pH and Co-Solvent Dissolution
  • Objective: To leverage both salt formation and organic solvation for maximum solubility.

  • Methodology:

    • Step 5.1: Begin with Protocol 1, Steps 3.1-3.3 . Dissolve the compound in a minimal volume of 0.1 N NaOH until clear.

    • Step 5.2: To this basic aqueous solution, add 100% DMSO to make up the final stock volume. For example, dissolve 2.72 mg in 100 µL of 0.1 N NaOH, then add 900 µL of DMSO for a 1 mL, 10 mM stock in 10% NaOH(aq)/90% DMSO.

    • Step 5.3: Use this new combined stock solution and follow the critical dilution step from Protocol 2, Step 3.3 , adding it dropwise to your vortexing aqueous buffer. This approach often keeps the compound in solution where other methods fail.

Part 3: Frequently Asked Questions (FAQs)

Q6: Can I use heat or sonication to help dissolve the compound? A: Yes, both can be useful tools but must be used with caution. Gentle warming (e.g., to 37-50°C) or sonication can provide the energy needed to break the crystal lattice.[11] However, this can create a supersaturated solution. Crucial Check: Always let the solution return to the temperature of your experiment (e.g., room temperature or 37°C) and check for precipitation before use. A solution that is clear when hot but cloudy when cool is not truly dissolved.

Q7: How can I perform a quick test to estimate the compound's solubility in my buffer? A: Use a simple empirical method. Add a small, known volume of your buffer (e.g., 100 µL) to a pre-weighed amount of compound (e.g., 1 mg). Vortex. If it doesn't dissolve, add another 100 µL of buffer and repeat. Continue until the solid dissolves. This will give you a rough estimate of its solubility (e.g., if 1 mg dissolves in 500 µL, the solubility is ~2 mg/mL).

Q8: What are the essential safety precautions for this compound? A: According to safety information, this compound is classified as an irritant (GHS07 pictogram). It may cause skin, eye, and respiratory irritation. Always handle this compound in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12]

Physicochemical Data Summary

PropertyValueSource(s)
CAS Number 85633-96-1[2][3][13]
Molecular Formula C₁₁H₁₀ClNO₅[2]
Molecular Weight 271.65 g/mol [2][14]
Appearance Solid[3]
Calculated LogP 2.23 - 2.54[2][3]
Recommended Storage 2-8°C, Sealed in dry conditions[2][13]

References

  • Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available at: [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Unknown Author. Aliphatic Carboxylic Acids. Available at: [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Pearson. (2025, November 27). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

  • Sinfoo Biotech. 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid. Available at: [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society. Available at: [Link]

  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • Wadbalkar, S. L., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Available at: [Link]

  • Global Scholarly Communication Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Vedantu. (2021, January 6). Butanoic Acid: Structure, Properties & Uses Explained. Available at: [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids. Available at: [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • ResearchGate. (2012). Strategies to Address Low Drug Solubility in Discovery and Development. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Ostrowska, K., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

  • NIST. 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reverse-Phase High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid .

Part 1: The Molecular Causality of Chromatographic Behavior

To optimize retention time and peak shape, we must first deconstruct the analyte. 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is a multifaceted molecule whose structural features dictate its behavior on a silica-based stationary phase:

  • Carboxylic Acid Moiety (Butanoic acid derivative): This is the primary ionizable group, with an estimated pKa of ~4.5. Its ionization state serves as the master switch for retention.

  • Aromatic Ring with Chloro & Nitro Groups: Highly hydrophobic and polarizable. It provides excellent UV chromophores (optimal detection at ~254 nm) but makes the molecule prone to secondary π−π interactions.

  • Ketone (4-oxo): Acts as a strong hydrogen-bond acceptor.

The Golden Rule of Retention: For acidic compounds, chromatography should be carried out at least one to two pH units below the pKa to ensure the molecule is [1]. If the mobile phase pH is near the pKa, the compound exists in a dynamic equilibrium between its neutral and anionic states, leading to[2].

Part 2: Troubleshooting Guide & FAQs

Q: My retention time is steadily decreasing over a 24-hour sequence. What is causing this drift? A: This is a classic symptom of volatile modifier evaporation. If you are using Trifluoroacetic acid (TFA) or formic acid to maintain an acidic pH, these volatile additives can slowly [3]. As the acid concentration drops, the pH slightly increases. For a carboxylic acid, even a 0.1 pH unit increase can cause a [4] as the molecule begins to ionize and become more polar.

  • Solution: Prepare fresh mobile phase daily, use proper reservoir caps with one-way valves, or switch to a less volatile buffer system (e.g., phosphate buffer at pH 2.5) if MS-compatibility is not required.

Q: The peak shape is broad and exhibits severe tailing, making integration difficult. How can I fix this? A: Peak tailing for this compound is typically caused by secondary interactions between the electron-rich nitro/chloro-aromatic ring (and the ketone) and [1] on the silica stationary phase.

  • Solution: First, ensure your mobile phase is sufficiently acidic (pH < 3.0) to suppress silanol ionization. Second, switch to a fully endcapped, high-purity [3]. The endcapping physically shields the residual silanols from interacting with the analyte's polar functional groups.

Q: The compound is eluting very close to the void volume ( t0​ ), regardless of the organic solvent ratio. Why? A: Your mobile phase pH is likely too high (e.g., pH > 5.5). At this pH, the carboxylic acid is fully deprotonated into a carboxylate anion. This ionic form is highly water-soluble and exhibits minimal hydrophobic interaction with the C18 stationary phase, causing it to wash out in the void volume. Lower the pH to 2.5 to protonate the acid and restore hydrophobic retention[1].

Part 3: Standard Optimized RP-HPLC Protocol

This protocol is designed as a self-validating system to ensure stable retention times and sharp peak shapes.

1. Column & Hardware Selection

  • Column: High-purity, fully endcapped Type B C18 column (e.g., 150 mm x 4.6 mm, 3 µm or 5 µm particle size).

  • Thermostat: Set column oven to 30°C ± 0.1°C . Temperature fluctuations are a major cause of retention drift; [5].

2. Mobile Phase Preparation (Crucial Step)

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water. (Yields pH ~2.0 - 2.5). Note: Mix thoroughly and degas using to prevent outgassing in the pump[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient Profile:

    • 0 - 2 min: 20% B (Isocratic hold to focus the analyte on the column head)

    • 2 - 10 min: 20% to 80% B (Linear gradient for separation)

    • 10 - 12 min: 80% B (Column wash to remove highly hydrophobic impurities)

    • 12 - 17 min: 20% B (Re-equilibration)

4. Self-Validation (System Suitability Test) Before injecting precious samples, perform three consecutive blank injections (diluent only). The pressure ripple must be < 1%, and the baseline must be stable. Inject a standard solution of the analyte three times; the Retention Time Relative Standard Deviation (RSD) must be 0.5%.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase parameters and the chromatographic behavior of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.

ParameterConditionAnalyte StateImpact on Retention Time (RT)Impact on Peak Shape
Mobile Phase pH pH 2.0 - 2.5>99% Protonated (Neutral)Optimal (Stable, predictable)Sharp, symmetrical (Asymmetry ~1.0 - 1.2)
Mobile Phase pH pH 4.5 - 5.0~50% Ionized (Equilibrium)Highly variable (Drifting)Broad, split peaks, severe tailing
Mobile Phase pH pH > 6.0>99% Deprotonated (Anion)Very short (Elutes near void volume)Sharp but unresolved from polar matrix
Column Temp Fluctuating (± 2°C)N/ARandom jitter (± 0.2 - 0.5 min)Minimal impact
Organic Modifier Methanol (vs. ACN)N/ALonger RT (Weaker solvent strength)Slightly broader due to higher viscosity

Part 5: Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start HPLC Issue: 4-(4-Chloro-3-nitrophenyl) -3-methyl-4-oxobutanoic acid Issue1 Retention Time Drift (Decreasing RT) Start->Issue1 Issue2 Peak Tailing & Broadening Start->Issue2 Issue3 Elution near Void Volume (t0) Start->Issue3 CheckpH Check Mobile Phase pH Is pH < 3.0? Issue1->CheckpH CheckEquil Check Equilibration >10 Column Volumes? Issue1->CheckEquil Issue2->CheckpH CheckSilanol Secondary Silanol Interactions? Check Column Type Issue2->CheckSilanol Issue3->CheckpH FixpH Adjust pH to 2.5 (Protonate Carboxylic Acid) CheckpH->FixpH No FixEquil Flush with 10-20 CVs of Mobile Phase CheckEquil->FixEquil No FixTFA Refresh Mobile Phase (TFA evaporates over time) CheckEquil->FixTFA Yes Stable Stable Retention & Sharp Peak Shape FixEquil->Stable FixTFA->Stable FixSilanol Switch to Fully Endcapped Type B C18 Column CheckSilanol->FixSilanol Yes FixSilanol->Stable FixpH->Stable

Figure 1: Diagnostic workflow for resolving retention time and peak shape anomalies.

Part 6: References

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Welcome to the technical support center for the crystallization of 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-96-1). This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS 85633-96-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to aid in obtaining a high-purity crystalline product.

I. Troubleshooting Guide: Addressing Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.

Question 1: Why is my crystallized product discolored (e.g., yellow or brown)?

Answer:

Discoloration in your final product often points to the presence of impurities. These can be residual starting materials, by-products from the synthesis, or degradation products. The chromophoric nitro group in the molecule can also exacerbate the appearance of even minor impurities.

Troubleshooting Steps:

  • Identify the Source:

    • Thin-Layer Chromatography (TLC): Run a TLC of your crude and recrystallized product against the starting materials. This can help identify if unreacted starting materials are the cause.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, use HPLC to determine the purity of your product and identify the number and relative abundance of impurities.

  • Improve the Crystallization Protocol:

    • Solvent Selection: The choice of solvent is critical.[1][2] An ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.[1] Experiment with a range of solvents of varying polarities. Given the presence of a carboxylic acid and a ketone, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate, are good starting points.[3]

    • Activated Carbon Treatment: Before cooling, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb your product, potentially reducing yield.

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[4][5] Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize yield. A slower cooling rate generally results in larger and purer crystals.[4][6]

Question 2: My product "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, and the solution becomes supersaturated above the melting point of your compound.[3]

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.[3]

  • Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Use a Mixed Solvent System: A common technique is to use a solvent pair: one in which the compound is soluble and one in which it is insoluble.[1] Dissolve your compound in a minimum amount of the "good" hot solvent, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes turbid.[2] Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Question 3: The purity of my product does not improve after recrystallization. Why?

Answer:

If recrystallization is not improving purity, it could be due to several factors:

  • Inappropriate Solvent Choice: The impurity may have very similar solubility properties to your product in the chosen solvent.

  • Formation of a Solid Solution: The impurity may be structurally very similar to your product and is being incorporated into the crystal lattice.[7]

  • Insufficient Washing: Residual mother liquor containing impurities may be adhering to the surface of your crystals.[8]

Troubleshooting Steps:

  • Systematic Solvent Screening: Conduct a systematic screening of different solvents or solvent mixtures.[9] The goal is to find a system where the solubility of your product and the impurity are significantly different.

  • Reslurrying: If you suspect surface impurities, you can reslurry the crystals in a cold solvent in which your product is poorly soluble but the impurity is more soluble.

  • Second Purification Method: If recrystallization fails, consider another purification technique such as column chromatography before attempting crystallization again.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for crystallizing 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid?

A1: The ideal solvent system is one where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For a molecule with a carboxylic acid and a ketone, solvents like ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexane are good candidates to investigate.[3][10] A systematic approach to solvent selection is recommended.

Q2: How does the cooling rate affect the crystal size and purity?

A2: The cooling rate has a significant impact on both crystal size and purity.

  • Slow Cooling: Generally leads to the formation of larger, more well-defined crystals with higher purity.[5][6] This is because the molecules have more time to orient themselves correctly in the crystal lattice, excluding impurities.[4]

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the lattice, resulting in a less pure product.[4][11][12]

Q3: What is "seeding" and should I use it?

A3: Seeding is the process of adding a small, pure crystal of the desired compound to a supersaturated solution to initiate crystallization.[13][14] It can be beneficial to:

  • Induce crystallization when it is slow to start.

  • Control polymorphism by encouraging the growth of a specific crystal form.

  • Obtain a more uniform crystal size distribution.

You should use seeding if you are experiencing difficulty with spontaneous nucleation or if you want to ensure a specific crystal form is produced.

Q4: How should I properly wash and dry my crystals?

A4:

  • Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent. This helps to remove any residual mother liquor that contains impurities.[8] It is crucial to use a cold solvent to minimize redissolving your product.

  • Drying: The crystals can be air-dried on the filter paper or for a more thorough drying, placed in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

III. Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, add the crude 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid and a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Allow the crystals to air dry or place them in a vacuum oven.

Protocol 2: Mixed Solvent (Anti-solvent) Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which it is highly soluble.

  • Anti-solvent Addition: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane) in which the product is insoluble, until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Filtration, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent mixture for washing.

IV. Data and Visualizations

Table 1: Solvent Selection Guide for Crystallization

SolventPolarityBoiling Point (°C)Suitability for 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
WaterHigh100Potentially suitable due to the carboxylic acid group, but solubility might be low.[3]
EthanolHigh78Good candidate due to its ability to dissolve polar compounds.[3]
Ethyl AcetateMedium77Often a good choice for moderately polar organic compounds.[15]
TolueneLow111May be suitable, but the high boiling point could lead to oiling out.[3]
HexaneLow69Likely to be a poor solvent, but can be used as an anti-solvent.[3]

Diagram 1: Decision Workflow for Troubleshooting Crystallization

G start Start Crystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No oiling_out_solution Lower Temp / Change Solvent / Use Mixed Solvent oiling_out->oiling_out_solution Yes impure_product Product Impure? no_crystals->impure_product No no_crystals_solution Concentrate Solution / Scratch Flask / Seed Crystals no_crystals->no_crystals_solution Yes success Pure Crystals Obtained impure_product->success No impure_product_solution Rescreen Solvents / Slow Cooling / Wash Thoroughly impure_product->impure_product_solution Yes oiling_out_solution->start no_crystals_solution->start impure_product_solution->start

Caption: Troubleshooting flowchart for crystallization issues.

Diagram 2: Impact of Cooling Rate on Crystal Purity

G cluster_0 Slow Cooling cluster_1 Rapid Cooling a1 Ordered Lattice Formation Impurities Excluded a2 High Purity Crystals a1->a2 b1 Disordered Lattice Impurities Trapped b2 Low Purity Crystals b1->b2

Caption: Cooling rate's effect on crystal lattice and purity.

V. References

  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua Dryer.

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

  • How does cooling rate affect the point at which crystalisation occures and why?. (2020, March 16). Reddit.

  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts.

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • Guide for crystallization. University of Rennes.

  • Cooling Rate and Crystal Size. Northwestern University.

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • On crystal size and cooling rate. PubMed.

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI.

  • An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid. Benchchem.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity in 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies during the synthesis of 4-(4-chloro-3-nitrophenyl)-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies during the synthesis of 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid .

To synthesize this critical intermediate, we rely on a highly elegant, two-stage synthetic logic:

  • Friedel-Crafts Acylation: Chlorobenzene acts as both solvent and nucleophile, reacting with methylsuccinic anhydride in the presence of an aluminum chloride ( AlCl3​ ) catalyst to form 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid.

  • Regioselective Nitration: The intermediate is nitrated. The para-chloro group (ortho/para directing) and the acyl group (meta directing) synergistically direct the incoming nitronium ion to the 3-position, yielding the final target.

While the nitration step is chemically robust, the initial Friedel-Crafts acylation is the critical failure node due to extreme moisture sensitivity [1]. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure reproducible success.

Part 1: The Mechanistic Causality of Moisture Failure

In a successful acylation, AlCl3​ coordinates with methylsuccinic anhydride to generate a highly reactive acylium ion[1]. However, water is a potent, hard nucleophile that outcompetes the organic substrates for the vacant p-orbital of the aluminum center.

When moisture infiltrates the system, two catastrophic side reactions occur:

  • Catalyst Destruction: AlCl3​ undergoes a rapid, exothermic hydrolysis cascade, generating insoluble aluminum hydroxide ( Al(OH)3​ ) polymers and liberating corrosive HCl gas[2]. This permanently kills the Lewis acid catalyst.

  • Anhydride Ring-Opening: Ambient moisture facilitates the irreversible hydrolytic ring-opening of methylsuccinic anhydride into methylsuccinic acid[3]. Because carboxylic acids require significantly harsher conditions to form acylium ions, this hydrolyzed byproduct is entirely unreactive under standard Friedel-Crafts conditions.

Moisture_Causality Moisture Moisture Ingress (> 500 ppm H2O) AlCl3 AlCl3 Catalyst Moisture->AlCl3 Attacks vacant p-orbital Anhydride Methylsuccinic Anhydride Moisture->Anhydride Nucleophilic attack Hydrolysis1 Rapid Hydrolysis (Exothermic) AlCl3->Hydrolysis1 Hydrolysis2 Ring-Opening Hydrolysis Anhydride->Hydrolysis2 Product1 Al(OH)3 Polymers + HCl Gas Hydrolysis1->Product1 Product2 Methylsuccinic Acid (Unreactive) Hydrolysis2->Product2 Failure Reaction Failure (Yield < 30%) Product1->Failure Product2->Failure

Figure 1: Mechanistic failure pathways caused by moisture ingress during acylation.

Part 2: Troubleshooting FAQs

Q: My reaction mixture turns into a clumpy, intractable mass immediately after adding AlCl3​ . What is happening? A: This is the classic signature of gross moisture ingress. The "clumps" are aluminum hydroxide/oxide polymers formed by the rapid hydrolysis of AlCl3​ [1]. To prevent this, ensure your chlorobenzene solvent has a water content of <50 ppm and use a fresh, sealed bottle of anhydrous AlCl3​ .

Q: LC-MS analysis of my crude mixture shows a massive peak at m/z 131 (M-H) corresponding to methylsuccinic acid, but no target keto-acid. Why? A: Your methylsuccinic anhydride has hydrolyzed prior to or during the reaction[3]. This often occurs if the anhydride is stored improperly or if the reaction atmosphere is not strictly inert. Always purge the reaction vessel with Argon (which is heavier than N2​ and blankets the solvent better) and store the anhydride in a vacuum desiccator.

Q: Can I just add extra AlCl3​ to compensate for the moisture? A: No. While a stoichiometric excess of AlCl3​ (typically 2.2 equivalents) is required because the resulting ketone product strongly complexes with the Lewis acid, adding more specifically to "soak up" water generates excess HCl gas[2]. This causes localized heating and promotes undesired side reactions, such as the formation of polymeric tars.

Part 3: Quantitative Moisture Impact

Strict adherence to anhydrous thresholds is not optional. Below is our internal laboratory data correlating the moisture content of the chlorobenzene solvent to the isolated yield of the intermediate.

Water Content (ppm)Catalyst State ObservedAnhydride IntegrityIsolated Yield (%)
< 50 ppm Free-flowing suspensionIntact> 85%
100 - 200 ppm Slight clumpingMinor hydrolysis60 - 70%
500 ppm Heavy aggregationSignificant hydrolysis< 30%
> 1000 ppm Intractable solid massComplete conversion to diacid0% (Failure)
Part 4: Self-Validating Experimental Protocol

To guarantee success, follow this self-validating workflow for the moisture-sensitive Friedel-Crafts acylation step. Every phase includes a built-in validation check to ensure you do not waste downstream reagents.

Step 1: System Preparation & Validation
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an Argon inlet.

  • Purge the system with Argon for 15 minutes while cooling to room temperature.

  • Validation Check: Utilize an inline moisture trap on your Argon line. The internal humidity of the flask must be indistinguishable from the Argon source before proceeding.

Step 2: Reagent Introduction
  • Add anhydrous chlorobenzene (KF Titration < 50 ppm) and methylsuccinic anhydride (1.0 eq) to the flask. Stir to dissolve.

  • Cool the mixture to 0–5 °C using an ice-water bath.

  • Validation Check: The solution should be perfectly clear and colorless. Any cloudiness indicates premature anhydride hydrolysis.

Step 3: Catalyst Addition (The Critical Node)
  • Add anhydrous AlCl3​ (2.2 eq) portion-wise over 30 minutes[2].

  • Causality Note: Portion-wise addition controls the exothermic complexation. Dumping the catalyst all at once boils the solvent locally, which can overcome the positive Argon pressure and suck atmospheric moisture into the flask.

  • Validation Check: A successful complexation will transition into a homogenous, dark amber/reddish solution. If thick, white, insoluble clumps form, moisture has compromised the catalyst. Abort the reaction.

Step 4: Reaction & Quenching
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench by pouring the mixture slowly over a vigorously stirred mixture of crushed ice and 1M HCl .

  • Validation Check: The quench should be highly exothermic. The acidic aqueous phase will dissolve all Al(OH)3​ salts, leaving a distinct, clear organic layer containing your 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid intermediate.

Experimental_Workflow Step1 1. Solvent Drying (KF Titration <50 ppm) Step2 2. Inert Atmosphere (Argon Purge x3) Step1->Step2 Step3 3. AlCl3 Addition (Portion-wise, 0-5°C) Step2->Step3 Step4 4. Acylation Reaction (Chlorobenzene + Anhydride) Step3->Step4 Step5 5. Aqueous Quench (Ice + 1M HCl) Step4->Step5 Step6 6. Regioselective Nitration (HNO3/H2SO4) Step5->Step6

Figure 2: Moisture-controlled synthetic workflow for the target oxobutanoic acid.

References
  • Friedel-Crafts Acylation: Mechanism, Reactions & Limitations Science Revision URL:[Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones National Center for Biotechnology Information (NCBI) / Chemical Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Method Validation for the Quantification of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of produc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy.[1][2] This guide offers a comprehensive comparison of analytical strategies for the robust quantification of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, a compound of interest in drug discovery pipelines. As a Senior Application Scientist, my objective is to provide not just a methodology, but a logical framework for selecting and validating an analytical method that is fit for its intended purpose, grounded in the principles of scientific integrity and regulatory compliance.[3]

The Analytical Challenge: Understanding the Analyte

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is a small molecule characterized by a substituted aromatic ring, a ketone, and a carboxylic acid functional group. This structure presents several analytical considerations:

  • Chromatography: The presence of a carboxylic acid group can lead to peak tailing on traditional silica-based reversed-phase columns. The aromatic and nitro groups provide a chromophore suitable for UV detection.

  • Sensitivity: Depending on the context (e.g., drug substance assay vs. impurity analysis), the required sensitivity of the method will vary significantly.

  • Specificity: The method must be able to distinguish the analyte from potential impurities, degradation products, and matrix components.

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques for the quantification of small molecules in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with a variety of detectors.[4][5][6] A more advanced approach involves the use of mass spectrometry (MS) as a detector.

HPLC vs. UPLC: A Matter of Efficiency and Speed

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[4][5] UPLC utilizes sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to the 3-5 µm particles used in conventional HPLC.[4][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Operating Pressure 500–6,000 psi[5]Up to 15,000 psi[5]
Particle Size 3–5 µm[4]< 2 µm[5]
Typical Run Time 15–20 minutes[6]3–10 minutes[6]
Resolution GoodExcellent, with sharper and narrower peaks[7]
Sensitivity GoodHigher due to narrower peaks[4][7]
Solvent Consumption HigherSignificantly lower[4][8]
Cost Lower initial investmentHigher initial investment[8]

Expert Insight: While UPLC offers clear advantages in throughput and performance, the choice between UPLC and HPLC often depends on the specific needs and resources of the laboratory. For high-throughput screening or complex impurity profiling, the investment in UPLC can be justified by the gains in productivity and data quality. For routine quality control of a well-characterized drug substance, a robust HPLC method may be sufficient and more cost-effective.

Detector Selection: UV vs. Mass Spectrometry (MS)

The choice of detector is critical for ensuring the specificity and sensitivity of the analytical method.

  • UV-Vis/PDA Detectors: These detectors measure the absorbance of light by the analyte. They are robust, easy to use, and suitable for quantitative analysis when the analyte has a chromophore. However, they lack the specificity to differentiate between co-eluting compounds with similar UV spectra.[9]

  • Mass Spectrometry (MS) Detectors: MS identifies compounds based on their mass-to-charge ratio (m/z), providing a much higher degree of specificity than UV detection.[9] This is particularly advantageous for impurity identification and quantification, as it can unambiguously identify and quantify trace-level impurities, even if they co-elute with the main peak.[10]

FeatureHPLC/UPLC with UV DetectionLC-MS/MS
Principle Light absorbanceMass-to-charge ratio (m/z)
Specificity Moderate; relies on chromatographic separationHigh; can distinguish co-eluting compounds
Sensitivity GoodExcellent; suitable for trace analysis
Application Routine quantification, purity assessmentImpurity identification, quantification of low-level analytes, bioanalysis
Complexity Relatively simpleMore complex, requires specialized expertise
Cost LowerHigher

Expert Insight: For the development of a stability-indicating method, where the primary goal is to separate and quantify degradation products, LC-MS is the superior choice. The structural information provided by MS is invaluable for identifying unknown degradants. For a simple assay of the drug substance where impurities are well-controlled, HPLC-UV can be a reliable and cost-effective option.

Proposed Analytical Method and Validation Protocol

Based on the nature of the analyte, a reversed-phase UPLC method coupled with a photodiode array (PDA) detector is a strong candidate for routine quantification. For the identification and quantification of potential impurities and for forced degradation studies, an LC-MS/MS method would be highly recommended.

Sample Preparation

For the analysis of the drug substance, a simple and straightforward sample preparation procedure is recommended to minimize variability.

Protocol:

  • Accurately weigh approximately 10 mg of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid reference standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions from this stock solution to create calibration standards.

  • For the sample to be analyzed, follow the same procedure to achieve a similar target concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection to protect the column and instrument.[11]

SamplePrep

Chromatographic Conditions

The following starting conditions are proposed for a reversed-phase UPLC-PDA method. Optimization will be necessary to achieve the desired separation.

ParameterProposed Condition
Column C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection PDA, 254 nm

Expert Insight: The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A C18 column is a good starting point for the separation of moderately polar compounds.

Validation Parameters and Acceptance Criteria

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13]

ValidationParameters cluster_quantitative Quantitative Tests cluster_limits Limit Tests Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Precision LOD->LOQ

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[12]

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

  • Analyze the stressed samples and demonstrate that the analyte peak is well-resolved from any degradation product peaks.

  • The peak purity of the analyte should be assessed using a PDA detector.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically covering 80% to 120% of the target concentration for an assay.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

Experimental Protocol:

  • Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Accuracy is reported as the percentage recovery of the known amount of analyte added.

Acceptance Criteria:

  • Percent recovery between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Assess the variability of the method within the same laboratory over several days, with different analysts, and on different instruments.

Acceptance Criteria:

  • %RSD ≤ 2.0%

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability parameters to ensure they remain within acceptable limits.

Conclusion

The selection and validation of an analytical method for the quantification of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is a critical step in the drug development process. A UPLC-PDA method offers a rapid and efficient approach for routine analysis, while an LC-MS/MS method provides the specificity and sensitivity required for in-depth impurity profiling and stability studies. By following the principles outlined in this guide and adhering to the validation parameters set forth by regulatory agencies, researchers can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.

References

  • Alispharm. (2023, October 11).
  • WebofPharma. (2026, February 13).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Research Journal of Pharmacy and Technology.
  • Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing.
  • AMSbiopharma. (2025, July 22).
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Pharmaceutical Technology.
  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2)
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019, November 16).
  • HPLC Results for Alpha-Keto Acids Using Stillbenediamine as a Derivatization Reagent. (n.d.).
  • Lab Manager. (2025, October 22).
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing.
  • Pharmaguideline. (2024, December 11).
  • Sample Pretre
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Technology Networks.
  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. (n.d.). Pakistan Journal of Analytical & Environmental Chemistry.
  • Sample Preparation for HPLC. (n.d.). Vanderbilt University.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • QbD Group. (2024, March 19). ICH Q2(R2)
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002, September 13). PubMed.
  • HPLC parameter for α-Keto acids using NPD as a derivatization reagent. (n.d.).
  • Organomation. (n.d.).
  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoper
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (n.d.). RSC Publishing.
  • Veeprho. (2026, February 18).
  • A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (2021, September 21).
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.).
  • Simultaneous detection of small molecule N-nitrosamine impurities by LC- MS/MS in a pharmaceutical formul
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC.
  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (n.d.).
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (n.d.).
  • Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. (2008, June 28).
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, May 28). PubMed.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Handling 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a nitroaromatic compound featuring a reactive oxobutanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a nitroaromatic compound featuring a reactive oxobutanoic acid moiety, it presents specific acute and chronic exposure risks.

This guide provides drug development professionals and research scientists with a comprehensive, self-validating operational framework for the safe handling, synthesis integration, and disposal of this intermediate.

Chemical Identity & Quantitative Hazard Profile

Before initiating any experimental workflow, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in an open laboratory environment[1].

Table 1: Quantitative Data and Storage Parameters

PropertySpecificationOperational Implication
CAS Number 85633-96-1Unique identifier for waste segregation.
Molecular Formula C₁₁H₁₀ClNO₅High heteroatom content; prone to exothermic decomposition if mixed with strong reducing agents.
Purity ≥95%Trace impurities may lower the decomposition onset temperature.
Storage Temperature 0–8 °CRequires refrigeration to prevent slow thermal degradation and maintain structural integrity[1].

Mechanistic Hazard Assessment: According to standard safety classifications, this compound triggers three primary hazard statements[1],[2]:

  • H315 (Causes skin irritation): The acidic oxobutanoic functional group can disrupt the skin's lipid bilayer, while the lipophilic nitroaromatic ring facilitates dermal penetration, leading to localized inflammation[3].

  • H319 (Causes serious eye irritation): Upon contact with the aqueous tear film, the compound rapidly lowers localized pH, causing immediate protein denaturation and potential corneal damage.

  • H335 (May cause respiratory irritation): As a crystalline solid/powder, aerosolized micro-particles can bypass upper respiratory cilia, reacting with mucosal moisture to cause severe lower respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards outlined above, a robust PPE strategy is mandatory. Do not rely on standard safety glasses; the risk of fine dust aerosolization necessitates upgraded ocular and dermal protection[4],[5].

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves (≥5 mil thickness), double-gloved.Nitrile provides superior chemical resistance to organic acids compared to latex. Double-gloving ensures the inner glove remains sterile and uncontaminated during outer glove removal[4],[3].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles create a sealed micro-environment, neutralizing H319 risks[5].
Body Protection Flame-resistant, knee-length laboratory coat.Minimizes static charge generation (crucial for powders) and provides a physical barrier against accidental spills[6].
Respiratory N95/P100 particulate respirator.Conditional: Required only if the primary engineering control (fume hood) fails or during large-scale spill cleanup outside the hood[3].

Standard Operating Procedures (SOP): Handling & Synthesis

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Reaction Preparation & Thermal Equilibration

  • Engineering Control Validation: Verify the chemical fume hood is operational. Validation: The digital face velocity monitor must read between 80–100 feet per minute (fpm).

  • Thermal Equilibration: Remove the sealed container of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid from 0–8 °C storage[1].

  • Causality Check: Allow the container to sit in the fume hood for 30 minutes before opening. Why? Opening a cold container introduces ambient humidity, causing condensation on the powder. This moisture can trigger premature hydrolysis of the oxobutanoic acid moiety, degrading the reagent and generating localized pressure.

Phase 2: Weighing and Transfer

  • Anti-Static Protocol: Wipe the exterior of the weighing boat and spatula with an anti-static cloth. Nitroaromatic powders are prone to static cling, which causes uncontrolled aerosolization when transferred[5].

  • Transfer: Gently scoop the required mass. Do not pour the solid, as pouring creates a dust cloud[5].

  • Validation: Visually inspect the balance area. If any stray powder is visible outside the weigh boat, initiate the localized spill protocol immediately.

Phase 3: Reaction Execution

  • Dissolution: Dissolve the compound in a compatible, dry organic solvent (e.g., dichloromethane or anhydrous methanol) prior to adding any reactive reagents.

  • Temperature Control: If performing a reduction of the nitro group, secure the reaction flask in an ice bath. Why? Nitro reductions are highly exothermic; uncontrolled heat can lead to the rapid release of toxic NOₓ gases[4].

Emergency Response & Spill Protocol

In the event of a spill, standard sweeping will aerosolize the powder, exacerbating H335 inhalation risks[6]. Follow this validated containment workflow:

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the fume hood sash is fully open to maximize exhaust draw.

  • Damp Containment: Do not use dry paper towels. Lightly mist an inert absorbent material (e.g., vermiculite or sand) with water and gently place it over the spilled powder. Why? The moisture binds the micro-particles, preventing them from becoming airborne[6].

  • Mechanical Collection: Use a non-sparking, disposable plastic scoop to transfer the damp mass into a sealable hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a 5% sodium bicarbonate (NaHCO₃) solution. Validation: Swab the area with pH paper; the cleanup is complete only when the surface registers a neutral pH (7.0), confirming the complete neutralization of residual oxobutanoic acid.

Waste Disposal Plan

Nitroaromatic compounds require strict segregation to prevent catastrophic waste drum reactions[4].

  • Segregation: Never dispose of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid in waste streams containing strong bases, heavy metals, or reducing agents (e.g., sodium borohydride).

  • Labeling: Tag the waste container explicitly as "Hazardous Waste: Nitroaromatic Acidic Solid" and include the CAS number (85633-96-1).

  • Routing: Submit to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration, which safely breaks down the nitro group without generating NOₓ byproducts.

Workflow Visualization

The following decision tree maps the logical progression of handling this compound, integrating normal operational steps with immediate spill response triggers.

Workflow Start Start: Retrieve from 0-8°C Storage PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood SpillCheck Spill Detected During Transfer? Hood->SpillCheck Normal Proceed with Synthesis / Handling SpillCheck->Normal No Spill Evacuate Area & Ventilate SpillCheck->Spill Yes Waste Dispose via Nitroaromatic Waste Stream Normal->Waste Contain Contain with Damp Inert Absorbent Spill->Contain Clean Neutralize with NaHCO3 & Verify pH Contain->Clean Clean->Waste

Operational workflow and spill response decision tree for handling nitroaromatic compounds.

References

  • NIOSH Manual of Analytical Methods (NMAM) METHOD 2005: Nitroaromatic Compounds Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 2
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4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
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